Harringtonin

Übersicht

Beschreibung

Harringtonine is a natural alkaloid extracted from the plant genus Cephalotaxus. It has garnered significant attention due to its potent anticancer properties, particularly in the treatment of hematological malignancies such as leukemia . Harringtonine and its derivatives, including homoharringtonine, have been used as therapeutic agents worldwide .

Wissenschaftliche Forschungsanwendungen

Harringtonine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: In chemistry, harringtonine is used as a starting material for synthesizing various derivatives with potential therapeutic applications . Its unique structure makes it an interesting subject for studying complex organic reactions and developing new synthetic methodologies .

Biology: In biological research, harringtonine is used to study its effects on cellular processes, such as protein synthesis and cell cycle regulation . It serves as a valuable tool for understanding the molecular mechanisms underlying cancer and other diseases .

Medicine: Harringtonine’s most notable application is in medicine, where it is used as an anticancer agent . It has shown efficacy in treating various types of leukemia and other hematological malignancies . Clinical trials and studies continue to explore its potential in treating solid tumors and other cancers .

Industry: In the pharmaceutical industry, harringtonine is used to develop and manufacture anticancer drugs . Its derivatives, such as homoharringtonine, are formulated into injectable medications for clinical use .

Wirkmechanismus

Target of Action

Harringtonine, also known as Homoharringtonine (HHT), is a plant alkaloid that primarily targets the protein synthesis machinery of cells . It interacts with the ribosomal A-site, which is crucial for the elongation step of protein synthesis .

Mode of Action

Harringtonine exerts its effects by binding to the A-site of ribosomes, thereby preventing the elongation of the nascent polypeptide chain during translation . This unique mechanism of action disrupts the initial elongation step of protein synthesis .

Biochemical Pathways

By inhibiting the elongation step of protein synthesis, Harringtonine affects multiple biochemical pathways. As protein synthesis is a fundamental cellular process, its inhibition can alter various physiological pathways, leading to a multifaceted approach to disease management .

Pharmacokinetics

Harringtonine’s pharmacokinetics have been studied in the context of combination therapies. For instance, in a study involving patients with Chronic Myeloid Leukemia (CML) who had a suboptimal response to imatinib alone, Harringtonine was administered subcutaneously at a dose of 1.25 mg/m² twice daily for 1 day every 28 days, supplemented with ongoing imatinib therapy .

Result of Action

The primary result of Harringtonine’s action is the disruption of protein synthesis, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells . This makes Harringtonine effective in the treatment of various hematological malignancies and cancers .

Action Environment

The efficacy of Harringtonine can be influenced by various environmental factors. For instance, the natural purification of Harringtonine and its analogs has caused significant damage to the environment . Additionally, the compound’s effectiveness can be affected by factors such as the patient’s overall health, the presence of other medications, and specific characteristics of the disease being treated.

Biochemische Analyse

Biochemical Properties

Harringtonine has a unique mechanism of action by preventing the initial elongation step of protein synthesis . It interacts with various enzymes, proteins, and other biomolecules, affecting their function and interactions.

Cellular Effects

Harringtonine has shown significant promise in treating various hematological malignancies and cancers, offering a multifaceted approach to disease management . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Harringtonine exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It prevents the initial elongation step of protein synthesis .

Temporal Effects in Laboratory Settings

It is known that Harringtonine induces the breakdown of polyribosomes to monosomes with concomitant release of completed globin chains .

Metabolic Pathways

It is known that Harringtonine has a unique mechanism of action by preventing the initial elongation step of protein synthesis .

Transport and Distribution

It is known that Harringtonine has a unique mechanism of action by preventing the initial elongation step of protein synthesis .

Subcellular Localization

It is known that Harringtonine has a unique mechanism of action by preventing the initial elongation step of protein synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Harringtonine is primarily obtained from the leaves, bark, and seeds of Cephalotaxus species . The extraction process involves several steps, including solvent extraction and purification. Chemical synthesis methods have also been developed to produce harringtonine, involving complex organic reactions and specific reaction conditions .

Industrial Production Methods: Industrial production of harringtonine typically involves large-scale extraction from Cephalotaxus plants. The process includes harvesting the plant material, drying, and extracting the active compounds using solvents such as ethanol or methanol . The crude extract is then purified through various chromatographic techniques to isolate harringtonine .

Analyse Chemischer Reaktionen

Types of Reactions: Harringtonine undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its therapeutic properties or to synthesize derivatives.

Common Reagents and Conditions: Common reagents used in the reactions involving harringtonine include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Reaction conditions vary depending on the desired product, with temperature, pH, and solvent choice playing crucial roles .

Major Products: The major products formed from these reactions include various derivatives of harringtonine, such as homoharringtonine and isoharringtonine . These derivatives often exhibit enhanced biological activity and improved pharmacokinetic properties .

Vergleich Mit ähnlichen Verbindungen

- Homoharringtonine

- Isoharringtonine

- Deoxyharringtonine

Eigenschaften

CAS-Nummer |

26833-85-2 |

|---|---|

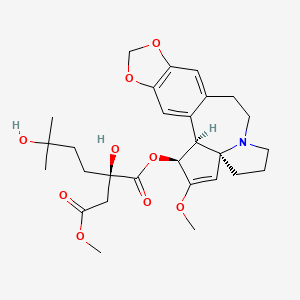

Molekularformel |

C28H37NO9 |

Molekulargewicht |

531.6 g/mol |

IUPAC-Name |

1-O-[(6S)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl 2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate |

InChI |

InChI=1S/C28H37NO9/c1-26(2,32)8-9-28(33,15-22(30)35-4)25(31)38-24-21(34-3)14-27-7-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,32-33H,5-11,15-16H2,1-4H3/t23?,24?,27-,28?/m1/s1 |

InChI-Schlüssel |

HAVJATCHLFRDHY-UHQSDWAMSA-N |

SMILES |

CC(C)(CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |

Isomerische SMILES |

CC(C)(CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5[C@]2(CCC5)C=C1OC)OCO4)O)O |

Kanonische SMILES |

CC(C)(CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

26833-85-2 |

Piktogramme |

Acute Toxic |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

harringtonine harringtonine hydrochloride harringtonine, (R)-isomer harringtonine, (S)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.